

Chemical structure and synthesis of triamcinolone acetonide acetate

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Triamcinolone Acetonide Acetate**

For Researchers, Scientists, and Drug Development Professionals Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **triamcinolone acetonide acetate**, a potent synthetic corticosteroid. The document details its molecular architecture, including stereochemistry and functional groups, and outlines a common multi-step synthesis pathway starting from tetraenyl acetate. Key reaction steps, including oxidation, ring-condensation, fluorination, and purification, are described in detail. Quantitative data on the synthesis process and physical properties are summarized in tabular format. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure of Triamcinolone Acetonide Acetate

Triamcinolone acetonide acetate is a fluorinated corticosteroid characterized by a pregnane steroid skeleton. Its structure is systematically designed to enhance anti-inflammatory potency



and minimize mineralocorticoid side effects.

The molecular formula of **triamcinolone acetonide acetate** is $C_{26}H_{33}FO_{7}$, and it has a molecular weight of approximately 476.52 g/mol .[1][2] The IUPAC name is [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0², $^{9}.0^{4}$, $^{8}.0^{13}$, 18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate.[1]

Key structural features include:

- A Pregna-1,4-diene-3,20-dione Core: This forms the fundamental steroid backbone.
- Fluorine at C9α: The introduction of a fluorine atom at the 9α position significantly potentiates glucocorticoid and anti-inflammatory activity.
- Hydroxyl Group at C11\(\beta \): This group is crucial for glucocorticoid activity.
- Acetonide Group at C16α, 17α: A cyclic ketal formed with acetone at the 16α and 17α positions, which enhances topical potency and lipophilicity.[3][4]
- Acetate Group at C21: The hydroxyl group at the C21 position is esterified with acetic acid, forming an acetate ester.

The molecular framework consists of five condensed rings: three six-membered rings and two five-membered rings.[2][5] The cyclohexane rings typically adopt chair conformations, while the cyclopentane and 1,3-dioxolane rings exhibit envelope conformations.[2][5]

Physicochemical and Crystallographic Data

The following tables summarize key physicochemical and crystallographic properties of **triamcinolone acetonide acetate**.

Table 1: Physicochemical Properties



Property	Value	Reference
Molecular Formula	С26Н33FO7	[1][2]
Molecular Weight	476.52 g/mol	[2]
CAS Number	3870-07-3	[1]
Melting Point	274-279°C	[6]
Appearance	White or almost white crystalline powder	[7]

| Solubility | Sparingly soluble in ethanol and acetone |[8] |

Table 2: Crystal Data and Structure Refinement

Parameter	Value	Reference
Crystal System	Monoclinic	[2]
Space Group	P21	[2]
a (Å)	7.5460 (7)	[2]
b (Å)	14.8102 (4)	[2]
c (Å)	11.5773 (3)	[2]
β (°)	109.905 (1)	[2]
Volume (ų)	1216.56 (12)	[2]

| Z | 2 |[<mark>2</mark>] |

Synthesis of Triamcinolone Acetonide Acetate

The synthesis of **triamcinolone acetonide acetate** is a multi-step process that typically starts from a tetraenyl acetate precursor.[6][9] The process involves a series of chemical transformations to introduce the required functional groups and establish the correct



stereochemistry. The overall synthesis can be broken down into four main stages: oxidation, ring-condensation, fluorination, and purification.[6][9]



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Caption: Synthesis pathway of **Triamcinolone Acetonide Acetate**.

Step 1: Oxidation

The synthesis begins with the oxidation of a tetraenyl acetate raw material.[6][9] This step is typically carried out using a strong oxidizing agent like potassium permanganate in the presence of formic acid.[6][9] The reaction is performed in a solvent such as acetone at low temperatures to control its exothermicity.[9]

Step 2: Ring-Condensation

The oxide intermediate from the first step undergoes a ring-condensation reaction.[6] This transformation is facilitated by the action of perchloric acid and N-bromosuccinimide (NBS).[6] This step is critical for forming the necessary ring structure of the steroid core.

Step 3: Fluorination

The third step involves the introduction of the 9α -fluoro group, a key functional group for the drug's high potency. This fluorination reaction is achieved by treating the ring-condensed product with hydrogen fluoride in a solvent like dimethylformamide (DMF).[6][9] This reaction yields the crude product of **triamcinolone acetonide acetate**.

Step 4: Purification

The final stage is the purification of the crude product. This is essential to achieve the high purity required for pharmaceutical applications, typically greater than 99%.[6] Purification is commonly performed by recrystallization. The process involves dissolving the crude product in a solvent mixture, such as chloroform and methanol, treating it with activated carbon to remove



impurities, and then crystallizing the final product by adding a less polar solvent like ethyl acetate and cooling.[6]

Table 3: Summary of Synthesis Process and Yields

Step	Key Reagents	Typical Yield	Product Purity	Reference
Oxidation	Formic Acid, Potassium Permanganate	-	-	[6][9]
Ring- Condensation	Perchloric Acid, N- Bromosuccinimid e	-	-	[6]
Fluorination	Hydrogen Fluoride, Dimethylformami de	-	-	[6]

| Purification | Chloroform, Methanol, Activated Carbon, Ethyl Acetate | 89.7% - 90.3% | >99% (by HPLC) |[6] |

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis and purification steps, based on published patent literature.

Protocol for Synthesis (Exemplified Embodiment)

This protocol is a representative example of the synthesis process.

Oxidation: 20g of tetraenyl acetate is dissolved in 640mL of acetone in a reactor and cooled to 0°C. 6mL of formic acid is added, and the mixture is stirred for 15 minutes. Subsequently, 150mL of a potassium permanganate solution (65g/L in a 1:14 acetone/water mixture) is added, and the reaction is stirred for 6 minutes. A 100mL reducing solution (100g/L aqueous





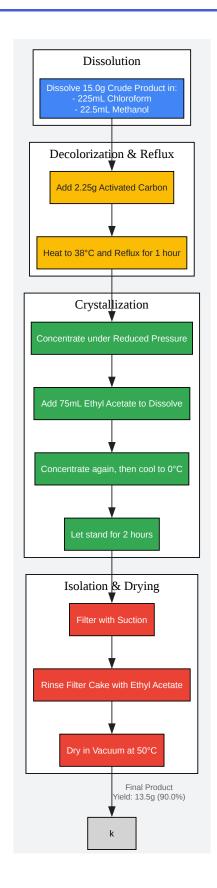


sodium sulfite) is then added, and the mixture is stirred for 10 minutes. The system is heated to 38°C and filtered. The filtrate is concentrated under reduced pressure.[9]

 Ring-Condensation and Fluorination: The resulting intermediate is then subjected to ringcondensation using perchloric acid and N-bromosuccinimide, followed by a fluorination reaction with hydrogen fluoride in dimethylformamide to yield the crude triamcinolone acetonide acetate.[6]

Protocol for Purification





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Caption: Experimental workflow for the purification of **Triamcinolone Acetonide Acetate**.



- Dissolution: 15.0 g of the crude triamcinolone acetonide acetate is dissolved in a mixture of 225 mL of chloroform and 22.5 mL of methanol.[6]
- Decolorization: 2.25 g of activated carbon is added to the solution. The mixture is heated to 38°C and refluxed for 1 hour, followed by concentration under reduced pressure.[6]
- Crystallization: 75 mL of ethyl acetate is added to dissolve the residue. The solution is then concentrated again under reduced pressure, cooled to 0°C, and allowed to stand for 2 hours to facilitate crystallization.[6]
- Isolation: The crystals are collected by suction filtration, and the filter cake is rinsed with ethyl acetate.[6]
- Drying: The final product is dried in a vacuum oven at 50°C to yield 13.5 g (90.0% yield) of pure **triamcinolone acetonide acetate** as a white crystalline powder.[6]

Conclusion

This guide has provided a detailed technical overview of the chemical structure and synthesis of **triamcinolone acetonide acetate**. The structural features, including the fluorinated pregnane core and the acetonide and acetate functional groups, are crucial for its high therapeutic potency. The described multi-step synthesis pathway, while complex, allows for the efficient and high-purity production of this important corticosteroid. The provided data and protocols offer valuable information for researchers and professionals involved in the synthesis, development, and analysis of steroidal active pharmaceutical ingredients.

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